molecular formula C17H21N3O4 B2862935 4-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2034408-04-1

4-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

Cat. No. B2862935
CAS RN: 2034408-04-1
M. Wt: 331.372
InChI Key: OPVYCOYCYCZLTR-UHFFFAOYSA-N
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Description

4-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Nootropic Activity

Researchers have investigated synthetic pathways and potential nootropic (cognitive-enhancing) activities of related compounds, including 1,4-disubstituted 2-oxopyrrolidines and piperazine derivatives. For instance, Valenta et al. (1994) explored the synthesis of certain carboxamides with potential nootropic activity through a series of chemical transformations, highlighting the diverse synthetic approaches and bioactivities of compounds within this chemical class (Valenta, Urban, Taimr, & Polívka, 1994).

Novel Synthesis Methods

A study by Wei et al. (2008) demonstrated a new synthesis method for crystalline 4-ethyl-2,3-dioxopiperazine-1-carboxamido derivatives, employing triphosgene for improved yield and cleaner reaction conditions. This method offers significant advantages over traditional chlorinating agents, illustrating an innovative approach to synthesizing complex molecules with potential therapeutic uses (Wei, Li, Yang, Chang, & Yanwei, 2008).

Antidepressant-like Activity

Mahesh et al. (2011) designed and synthesized a novel series of 3-ethoxyquinoxalin-2-carboxamides, evaluated for 5-HT3 receptor antagonism and antidepressant-like activity. This research exemplifies the exploration of structurally novel compounds for potential therapeutic applications in mental health (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Anticancer and Anti-inflammatory Agents

Rahmouni et al. (2016) developed a series of pyrazolopyrimidines with evaluated anticancer and anti-5-lipoxygenase activities, showcasing the compound class's versatility in addressing different therapeutic targets. Such studies underscore the potential of piperazine derivatives in the development of new treatments for cancer and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Synthesis of CCR5 Antagonists

Ikemoto et al. (2005) described the synthesis of a potent CCR5 antagonist with potential applications in treating HIV. The study demonstrates the complex synthetic strategies involved in producing pharmacologically relevant compounds and highlights the ongoing search for new treatments against challenging diseases (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

properties

IUPAC Name

4-ethyl-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-2-19-7-8-20(15(22)14(19)21)16(23)18-11-17(24)9-12-5-3-4-6-13(12)10-17/h3-6,24H,2,7-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVYCOYCYCZLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.